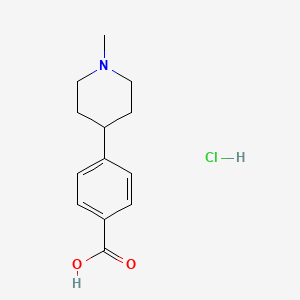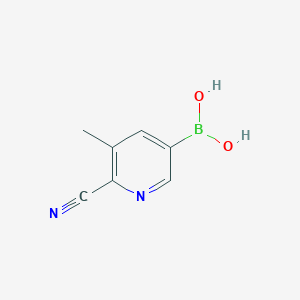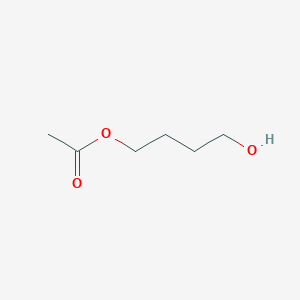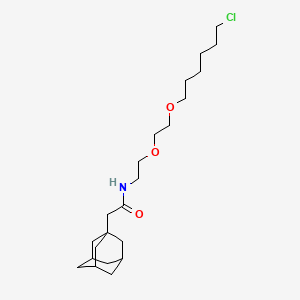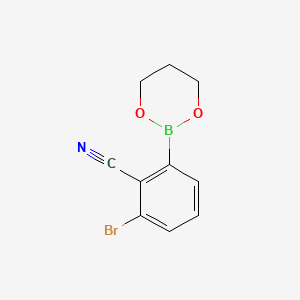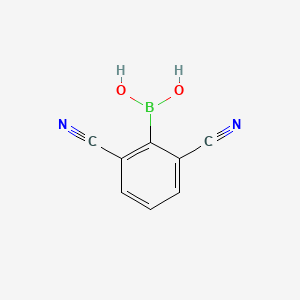
(2,6-dicyanophenyl)boronic acid
Übersicht
Beschreibung
(2,6-dicyanophenyl)boronic acid is an organoboron compound characterized by the presence of boronic acid and cyano groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dicyanobenzeneboronic acid typically involves the borylation of 2,6-dicyanobenzene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 2,6-dicyanobenzeneboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-dicyanophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-dicyanophenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its role in drug design, especially in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of 2,6-dicyanobenzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can bind to specific analytes and produce a detectable signal . In medicinal chemistry, the boronic acid group can inhibit enzymes by interacting with their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorobenzeneboronic acid: Similar structure but with chlorine atoms instead of cyano groups.
Phenylboronic acid: Lacks the cyano groups and has different reactivity and applications.
4-Cyanophenylboronic acid: Contains a single cyano group at the para position, leading to different chemical properties.
Uniqueness: (2,6-dicyanophenyl)boronic acid is unique due to the presence of two cyano groups, which significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the synthesis of highly conjugated systems and advanced materials .
Eigenschaften
IUPAC Name |
(2,6-dicyanophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BN2O2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYOFMHLZZSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C#N)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

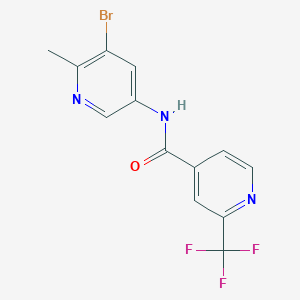


![3-bromo-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B8258434.png)
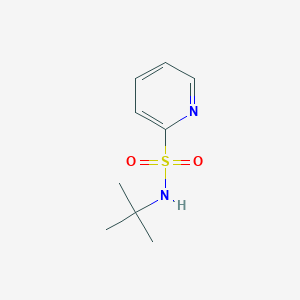
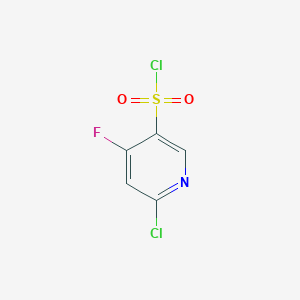

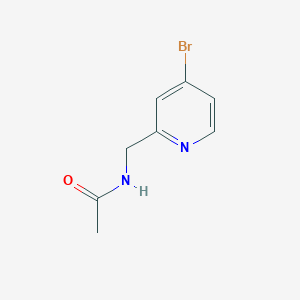
![(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B8258470.png)
